Erycristagallin is extracted from the bark and leaves of Erythrina mildbraedii, which is native to tropical regions of Africa. The extraction process typically involves solvent extraction methods to isolate the compound from plant material, followed by purification techniques such as chromatography .
Erycristagallin belongs to the class of compounds known as flavonoids, specifically categorized under the subgroup of pterocarpens. These compounds are characterized by their unique chemical structure, which includes multiple phenolic rings that contribute to their biological activity.
The synthesis of erycristagallin can be approached through both natural extraction and synthetic methodologies. Natural extraction involves:
The molecular structure of erycristagallin includes multiple hydroxyl groups and a unique pterocarpene backbone. Its chemical formula is typically represented as . The structure can be visualized as follows:
Erycristagallin participates in various chemical reactions that highlight its functional properties:
The exact reaction mechanisms involving erycristagallin are still under investigation, particularly concerning its interactions with biological targets and other chemical agents .
Erycristagallin exhibits anti-inflammatory effects primarily through the inhibition of leukotriene synthesis via the 5-lipoxygenase pathway. This action reduces inflammation by blocking the production of pro-inflammatory mediators.
Erycristagallin has several applications in scientific research:
Erycristagallin is a pterocarpan-type flavonoid characterized by a tetracyclic benzopyranobenzofuran scaffold with hydroxyl groups at C-3 and C-9 positions. Its molecular formula is C₂₀H₁₆O₅, and it belongs to the class of phytoalexins—antimicrobial compounds produced by plants in response to pathogens [3] [6]. Structurally, it features a trans-fused ring system and a chiral center at C-6a, which influences its biological activity. Pterocarpans like erycristagallin are subclassified under isoflavonoids, predominantly found in the Fabaceae family. The compound’s lipophilicity, governed by its phenolic groups, facilitates interactions with cellular membranes and enzymes, underpinning its pharmacological effects [2] [8].
Table 1: Structural Classification of Erycristagallin
Property | Description |
---|---|
IUPAC Name | (6aR,11aR)-3,9-Dihydroxy-6a,11a-dihydropterocarpan |
Molecular Formula | C₂₀H₁₆O₅ |
Molecular Weight | 336.34 g/mol |
Flavonoid Class | Pterocarpan |
Core Structure | Benzopyranobenzofuran tetracycle |
Plant Source Genera | Erythrina (Fabaceae) |
Erycristagallin was first isolated in 2003 from Erythrina mildbraedii, a tree native to West and Central Africa. Researchers identified it as the primary anti-inflammatory principle in the plant’s ethyl acetate stem bark extract [3]. This discovery emerged during ethnobotanical investigations of Erythrina species used in traditional African medicine for wound healing and infection management. The compound’s structural elucidation employed column chromatography for purification and NMR spectroscopy (¹H and ¹³C) to confirm its pterocarpan skeleton [9]. Concurrently, parallel studies on Erythrina addisoniae (Cameroon) revealed hypaphorine alkaloids but confirmed erycristagallin’s unique distribution in E. mildbraedii [9]. The discovery aligned with broader efforts to characterize bioactive pterocarpans in the genus, such as erythrabyssin II from E. abyssinica [6].
Table 2: Key Milestones in Erycristagallin Research
Year | Event | Reference |
---|---|---|
2003 | First isolation from E. mildbraedii; identification as anti-inflammatory agent | [3] |
2012 | Detection in E. addisoniae via NMR comparison | [9] |
2020 | DFT studies confirming structural stability | [9] |
2023 | Inclusion in genus-wide reviews of Erythrina flavonoids | [2] [8] |
Erycristagallin exemplifies the bioactivity potential of understudied pterocarpans. Its dual role as a phytoalexin and pharmacophore highlights the ecological and therapeutic relevance of specialized plant metabolites [6] [8]. Pharmacologically, it modulates key inflammatory pathways—specifically inhibiting 5-lipoxygenase (5-LOX) with an IC₅₀ of 23.4 μM, thereby reducing leukotriene synthesis without affecting cyclooxygenase-1 (COX-1) [3]. This selectivity positions it as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Additionally, its antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) aligns with structure-activity relationships (SAR) showing enhanced efficacy when prenyl groups are present [6] [8]. Recent computational studies further suggest interactions with bacterial DNA gyrase and ATP synthase, indicating multi-target mechanisms [8].
Table 3: Pharmacological Significance of Erycristagallin
Domain | Significance | Research Evidence |
---|---|---|
Anti-Inflammatory | 5-LOX pathway inhibition; reduces leukocyte infiltration | In vivo TPA-induced edema models [3] |
Antibacterial | Activity against drug-resistant S. aureus | Synergy with prenylated flavonoids [6] [8] |
Antioxidant | DPPH radical scavenging | EC₅₀ comparable to reference antioxidants [3] |
Drug Development | Template for selective COX/LOX inhibitors | In silico docking studies [8] |
The compound’s scarcity in natural sources (primarily E. mildbraedii bark) drives synthetic biology efforts for sustainable production. Its structural motifs are now targeted in medicinal chemistry campaigns to optimize bioavailability and potency [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7